molecular formula C19H16N2O5 B11078116 (5Z)-5-(3-hydroxy-4-methoxybenzylidene)-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-(3-hydroxy-4-methoxybenzylidene)-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11078116
M. Wt: 352.3 g/mol
InChI Key: JMJHMZKGBQBQMZ-ZROIWOOFSA-N
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Description

5-[(Z)-1-(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-1-(3-METHYLPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Z)-1-(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-1-(3-METHYLPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE typically involves the condensation of appropriate aldehydes and ketones with pyrimidine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure consistency and efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(Z)-1-(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-1-(3-METHYLPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE undergoes various chemical reactions including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-[(Z)-1-(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-1-(3-METHYLPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(Z)-1-(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-1-(3-METHYLPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-HYDROXY-3-METHOXYBENZALDEHYDE: Shares similar aromatic features but lacks the pyrimidine ring.

    3-METHYLPHENYLACETONE: Contains the methylphenyl group but differs in the overall structure.

Uniqueness

5-[(Z)-1-(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-1-(3-METHYLPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE is unique due to its combination of aromatic and heterocyclic elements, which confer specific chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C19H16N2O5

Molecular Weight

352.3 g/mol

IUPAC Name

(5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C19H16N2O5/c1-11-4-3-5-13(8-11)21-18(24)14(17(23)20-19(21)25)9-12-6-7-16(26-2)15(22)10-12/h3-10,22H,1-2H3,(H,20,23,25)/b14-9-

InChI Key

JMJHMZKGBQBQMZ-ZROIWOOFSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)OC)O)/C(=O)NC2=O

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC)O)C(=O)NC2=O

Origin of Product

United States

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